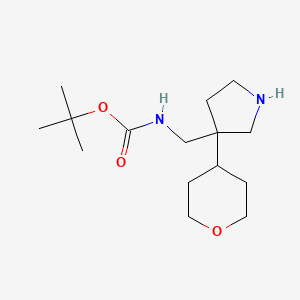

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

N-Boc-3-phenyltetrahydroisoquinoline serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a starting point for developing drugs targeting specific receptors or enzymes. By modifying the substituents at C-1 and C-3, medicinal chemists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects .

Regioselective Lithiation and Electrophilic Quenching

The regioselective lithiation of N-Boc-3-phenyltetrahydroisoquinoline provides access to 1-substituted derivatives. By carefully choosing reaction conditions, scientists can selectively lithiate either C-1 or C-3. This method is particularly useful for synthesizing 1,3-disubstituted tetrahydroisoquinolines with trans relative stereochemistry. Removal of the Boc group yields secondary and tertiary amine products .

Heterocyclic Synthesis

N-Boc-3-phenyltetrahydroisoquinoline contributes to the synthesis of heterocyclic compounds. Researchers have explored its reactivity in various cyclization reactions, including Pictet–Spengler and Bischler–Napieralski processes. These routes lead to diverse tetrahydroisoquinoline derivatives, expanding the toolbox for heterocyclic chemistry .

2H-Pyran Derivatives

The compound’s tetrahydro-2H-pyran-4-yl moiety makes it relevant in the synthesis of 2H-pyran derivatives. These compounds exhibit interesting biological activities and find applications in drug discovery, agrochemicals, and materials science. For instance, phosphine-catalyzed annulation reactions can yield stable 2,4,5,6-tetrasubstituted 2H-pyrans .

Organolithium Chemistry

N-Boc-3-phenyltetrahydroisoquinoline participates in organolithium reactions. Researchers have explored its lithiation behavior using nBuLi. By understanding the regioselectivity of lithiation, they can tailor the synthesis of specific derivatives. This knowledge contributes to the development of new synthetic methodologies .

Thiopyran Synthesis

The compound’s 2H-pyran ring system can be modified to synthesize tetrahydro-4H-thiopyran-4-ones. Intramolecular Dieckmann condensation reactions starting from 3,3’-thiodipropanoates yield these thiopyran derivatives. Their unique structure and reactivity make them interesting targets for further exploration .

Propriétés

IUPAC Name |

tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFWOYYSGOIYRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)

![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)

![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)

![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)